[4-(Carbamothioylamino)phenyl]thiourea
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Description
“[4-(Carbamothioylamino)phenyl]thiourea” is a chemical compound with the molecular formula C8H10N4S2 . It has a molecular weight of 226.3 g/mol . The compound is also known by several synonyms, including “1,4-Phenylenebis (2-thiourea)”, “1,4-PHENYLENEBIS (THIOUREA)”, and "1,1’- (1,4-Phenylene)bis (thiourea)" .
Molecular Structure Analysis
The molecular structure of “[4-(Carbamothioylamino)phenyl]thiourea” involves intra- and intermolecular hydrogen bonding, with the N-H proton-donor groups and predominantly sulfur atoms engaged . This makes thiourea derivatives attractive model compounds for studies in solid-state chemistry .Physical And Chemical Properties Analysis
“[4-(Carbamothioylamino)phenyl]thiourea” has a topological polar surface area of 140 Ų, a rotatable bond count of 2, and a hydrogen bond donor count of 4 . It has a computed XLogP3-AA value of 0.3 .Scientific Research Applications
Synthesis and Bioactive Potential
4-(Carbamothioylamino)phenyl]thiourea derivatives have been explored for their potential in various bioactive applications. For instance, compounds similar to 4-(Carbamothioylamino)phenyl]thiourea, such as 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives, have been synthesized and evaluated for their anti-nociceptive activity, showing promise in pain management without the side effects associated with traditional NSAIDs or opioids (Lorena dos Santos et al., 2008).
Antihypertensive Properties
Thiourea derivatives have also been investigated for their antihypertensive effects. Research on 1-(2-aminoethyl)-3-(substituted phenyl)thioureas revealed potent oral antihypertensive activity in hypertensive rat models, highlighting the therapeutic potential of thiourea compounds in cardiovascular diseases (J. Tilley et al., 1980).
Neuroprotective and Antidepressant Effects
Thiourea derivatives have shown significant promise in neuroprotection and the treatment of neurodegenerative diseases. Studies on 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives demonstrated notable antiparkinsonian activity, offering a new approach to Parkinson's disease treatment (F. Azam et al., 2009). Additionally, derivatives such as phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides exhibited antidepressant properties in preclinical models, presenting a novel scaffold for the development of antidepressant medications (B. Mathew et al., 2014).
Diuretic and Anti-inflammatory Applications
Research into the diuretic properties of thiourea derivatives, such as those related to aminobenzoic acid diuretics, has yielded compounds with significant diuretic activity, suggesting potential applications in conditions requiring fluid management (O. B. Nielsen et al., 1975). Moreover, thiophene analogs incorporating thiourea structures have demonstrated anti-inflammatory activity, indicating their utility in the development of novel anti-inflammatory agents (A. D. Pillai et al., 2004).
properties
IUPAC Name |
[4-(carbamothioylamino)phenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNPXXIGUOKIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164900 |
Source
|
Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Carbamothioylamino)phenyl]thiourea | |
CAS RN |
1519-70-6 |
Source
|
Record name | N,N′′-1,4-Phenylenebis[thiourea] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1519-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1,1'-p-phenylenebis(2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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